molecular formula C9H12N2O3 B1315212 N-methyl-2-(4-nitrophenoxy)ethanamine CAS No. 60814-17-7

N-methyl-2-(4-nitrophenoxy)ethanamine

Cat. No.: B1315212
CAS No.: 60814-17-7
M. Wt: 196.2 g/mol
InChI Key: SQWNEHIJLURBNR-UHFFFAOYSA-N
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Description

N-methyl-2-(4-nitrophenoxy)ethanamine is an aromatic compound characterized by the presence of a nitro group and a methylaminoethoxy substituent on the benzene ring

Biochemical Analysis

Biochemical Properties

4-Nitro-(2-methylaminoethoxy)benzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, while the amino group is an electron-donating group. This dual nature influences the compound’s reactivity and interaction with enzymes, proteins, and other biomolecules. For instance, the nitro group can form hydrogen bonds with amino acid residues in proteins, while the amino group can participate in nucleophilic attacks .

Cellular Effects

4-Nitro-(2-methylaminoethoxy)benzene affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with specific receptors on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For example, the compound may activate or inhibit certain signaling pathways, leading to altered cellular responses such as proliferation, differentiation, or apoptosis .

Molecular Mechanism

The molecular mechanism of 4-Nitro-(2-methylaminoethoxy)benzene involves its binding interactions with biomolecules. The nitro group can form strong hydrogen bonds with enzymes, leading to enzyme inhibition or activation. Additionally, the amino group can interact with nucleophilic sites on DNA or RNA, potentially affecting gene expression. These interactions can result in changes in cellular function and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-nitrophenoxy)ethanamine typically involves the nitration of a suitable precursor, such as 2-methylaminoethoxybenzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group onto the benzene ring. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure safety and yield optimization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more stringent safety protocols. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high yield while minimizing the risks associated with handling large quantities of reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-nitrophenoxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-2-(4-nitrophenoxy)ethanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both nitro and methylaminoethoxy groups allows for a diverse range of chemical transformations and applications .

Properties

IUPAC Name

N-methyl-2-(4-nitrophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10-6-7-14-9-4-2-8(3-5-9)11(12)13/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWNEHIJLURBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10485309
Record name 4-nitro-(2-methylaminoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60814-17-7
Record name N-Methyl-2-(4-nitrophenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60814-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitro-(2-methylaminoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-nitro-(2-chloroethoxy)benzene (781 mg, 3.9 mmol) and aqueous methylamine (15 mL, 40 wt. %) in isopropyl alcohol (15 mL) is heated in a sealed tube at 100° for 4 hours. After cooling in an ice water bath, the mixtured is poured into brine and extracted 2× with dichloromethane, dried over sodium sulfate, filtered, and concentrated in vacuo to give 4-nitro-(2-methylaminoethoxy)benzene (697 mg).
Quantity
781 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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